molecular formula C8H13NO2 B149195 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 129321-60-4

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane

Cat. No.: B149195
CAS No.: 129321-60-4
M. Wt: 155.19 g/mol
InChI Key: IVJLQSOJUNXMDA-UHFFFAOYSA-N
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Description

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane: is a chemical compound with the molecular formula C8H13NO2 It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The nitrogen and oxygen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Researchers are exploring its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, derivatives of this compound are being investigated for their potential use as drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The spirocyclic structure of the compound allows it to fit into specific binding sites, making it a versatile molecule for research and development.

Comparison with Similar Compounds

  • 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-2,4-dione
  • This compound-3,5-diol
  • This compound-6,7-dione

Comparison: Compared to these similar compounds, this compound is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination of features gives it distinct chemical properties and potential applications. The presence of the nitrogen atom, in particular, allows for unique interactions with biological targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

5,8-dioxa-10-azadispiro[2.0.44.33]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJLQSOJUNXMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC23OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625608
Record name 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129321-60-4
Record name 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (A) (1.0 g, similar prepared according to JMC 37, 3344) was mixed with Pd—C (10%, 600 mg) in EtOH (40 ml) and hydrogenated under H2 at 50 psi for 5 hour. The reaction was filtered through Celite and evaporated to give 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (B).
Quantity
1 g
Type
reactant
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40 mL
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600 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane

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